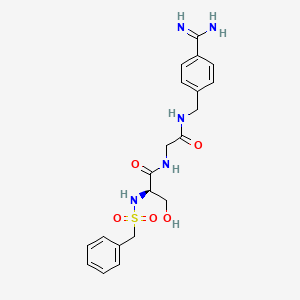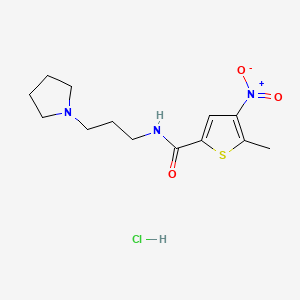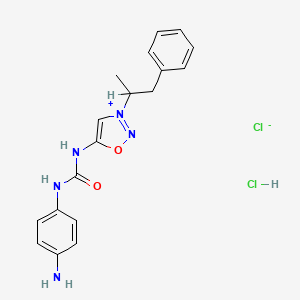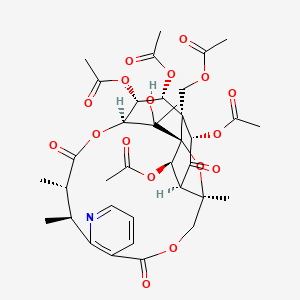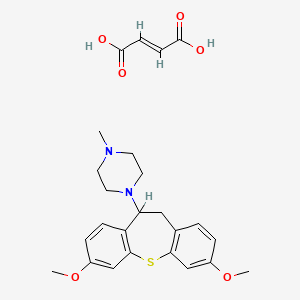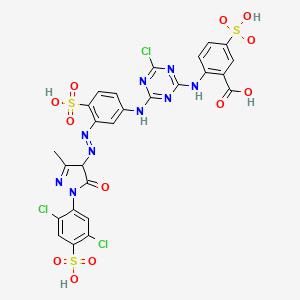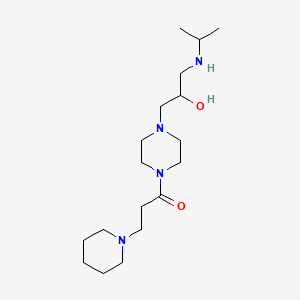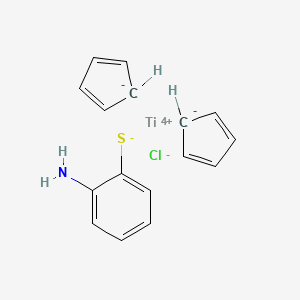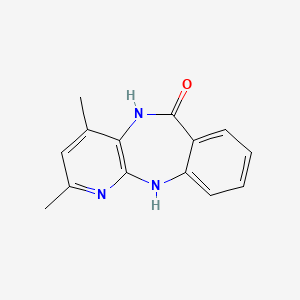
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its potential applications in medicinal chemistry, particularly as a ligand for muscarinic receptors. It has been studied for its selective binding affinities and antagonistic activities towards specific receptor subtypes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-N-(2-chloropyridyl-3-yl)benzamide.
Reaction Conditions: In a 1000 ml reaction flask, 600 ml of butanol, 100 g of 2-amino-N-(2-chloropyridyl-3-yl)benzamide, and 2 ml of concentrated sulfuric acid are added. The reaction mixture is refluxed for 3 hours at a temperature of 80°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions and purification steps are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:
Chemistry: It is used in the synthesis of fluorescent derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with muscarinic receptors, particularly the M2 subtype.
Medicine: It has potential therapeutic applications as a selective muscarinic receptor antagonist, which can be useful in treating conditions like bradycardia.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as the reduction of bradycardia. The compound shows high selectivity for the M2 muscarinic receptor subtype, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: This compound shares a similar core structure but lacks the 2,4-dimethyl substitution.
AF-DX 116:
Uniqueness
2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for the M2 muscarinic receptor. This makes it particularly useful in research focused on selective receptor targeting and therapeutic applications.
Properties
CAS No. |
114368-13-7 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2,4-dimethyl-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C14H13N3O/c1-8-7-9(2)15-13-12(8)17-14(18)10-5-3-4-6-11(10)16-13/h3-7H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
NEJSZRPFHKBQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)C3=CC=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


